REACTION_CXSMILES
|
[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[C:8](=O)[NH:9][CH:10]=[CH:11][CH:12]=1)=O.C1(C)C(C)=CC=CC=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:27]>N1C=CC=CC=1>[F:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]1[S:27][C:8]2[C:7]([N:6]=1)=[CH:12][CH:11]=[CH:10][N:9]=2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)NC=2C(NC=CC2)=O)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 16 hours
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Duration
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16 h
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Type
|
CUSTOM
|
Details
|
The reaction mixture was decanted from a gummy residue while hot, and the solvents
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crystalline residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C=1SC2=NC=CC=C2N1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |